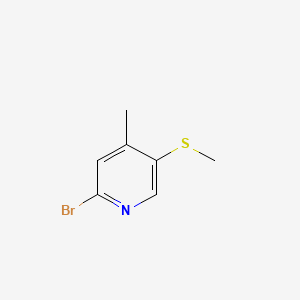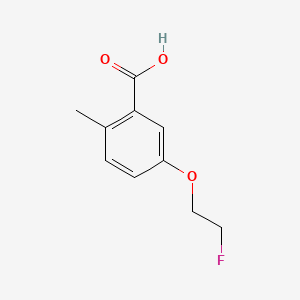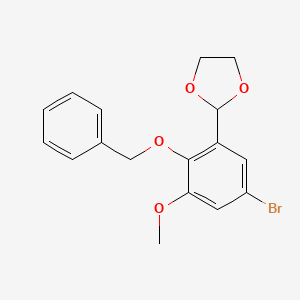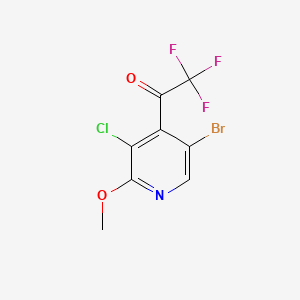
2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine is an organic compound that features a fluorinated phenyl ring attached to a pyrazole moiety, which is further connected to an ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .
科学的研究の応用
2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
作用機序
The mechanism of action of 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The fluorinated phenyl ring and pyrazole moiety can interact with enzymes or receptors, modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethanamine
- 2-(4-Fluorophenyl)ethylamine
- (4-Fluorophenyl)(pyridin-4-yl)methanone
Uniqueness
2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine is unique due to the presence of both a fluorinated phenyl ring and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the pyrazole ring provides a versatile scaffold for further modifications .
特性
分子式 |
C11H12FN3 |
|---|---|
分子量 |
205.23 g/mol |
IUPAC名 |
2-[4-(4-fluorophenyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C11H12FN3/c12-11-3-1-9(2-4-11)10-7-14-15(8-10)6-5-13/h1-4,7-8H,5-6,13H2 |
InChIキー |
FOEJRORIPVIVAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CCN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)
![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)








